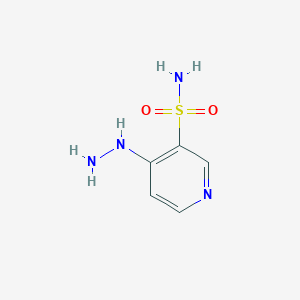

4-Hydrazinylpyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hidrazino-3-piridinasulfonamida es un compuesto heterocíclico que contiene tanto un anillo de piridina como un grupo sulfonamida. Este compuesto es de gran interés debido a sus posibles aplicaciones en varios campos, incluyendo la química medicinal y la ciencia de los materiales. La presencia del grupo hidrazino lo convierte en un intermedio versátil para la síntesis de diversas moléculas biológicamente activas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: 4-Hidrazino-3-piridinasulfonamida puede sintetizarse mediante varios métodos. Un enfoque común implica la sustitución nucleofílica de átomos de halógeno en piridinas o sus N-óxidos mediante reacción con hidrato de hidrazina . Por ejemplo, la reacción de dicloruro de 4-piridilpiridinio con hidrato de hidrazina en un medio básico produce 4-hidrazinopiridina .

Métodos de producción industrial: Los métodos de producción industrial para 4-Hidrazino-3-piridinasulfonamida suelen implicar síntesis a gran escala utilizando reacciones de sustitución nucleofílica similares. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de hidrato de hidrazina como reactivo es común debido a su eficacia en la introducción del grupo hidrazino en el anillo de piridina .

Análisis De Reacciones Químicas

Tipos de reacciones: 4-Hidrazino-3-piridinasulfonamida experimenta diversas reacciones químicas, incluyendo:

Oxidación: El grupo hidrazino puede oxidarse para formar compuestos azo.

Reducción: El compuesto puede reducirse para formar hidrazonas.

Sustitución: El grupo hidrazino puede participar en reacciones de sustitución nucleofílica para formar diversos derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones suelen implicar hidrato de hidrazina y otros nucleófilos en condiciones básicas.

Productos principales:

Oxidación: Compuestos azo.

Reducción: Hidrazonas.

Sustitución: Diversos derivados de hidrazino.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-Hydrazinylpyridine-3-sulfonamide serves as an important intermediate in the synthesis of various biologically active compounds. The presence of both hydrazine and sulfonamide functionalities enhances its versatility in chemical reactions, making it suitable for creating complex organic molecules.

The biological activities of this compound derivatives are diverse, encompassing antibacterial, antifungal, anticancer, and antimalarial properties.

Antibacterial Activity

The compound has shown promise as a competitive inhibitor of dihydropteroate synthetase, impacting folic acid metabolism in bacteria and inhibiting their growth . This mechanism underlines its potential as an antibacterial agent.

Antifungal Properties

In studies involving pyridine-3-sulfonamides, derivatives including this compound demonstrated significant antifungal activity against various strains, including Candida tropicalis .

Antimalarial Potential

Recent investigations revealed that specific derivatives of this compound exhibit promising antimalarial activity with IC50 values ranging from 2.24 to 4.98 μM against Plasmodium falciparum . This suggests that these compounds could serve as templates for developing new antimalarial drugs.

Anticancer Activity

Research has indicated that hydrazine derivatives can inhibit cancer cell invasion. For instance, new analogs containing the hydrazinylpyridine scaffold have been shown to possess anticancer properties . The dual functionality of the sulfonamide and hydrazine groups may contribute to enhanced efficacy in targeting cancer cells.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound in various therapeutic areas:

Mecanismo De Acción

El mecanismo de acción de 4-Hidrazino-3-piridinasulfonamida implica su interacción con varios objetivos moleculares. El grupo hidrazino puede formar enlaces covalentes con sitios nucleofílicos en proteínas y enzimas, lo que lleva a la inhibición de su actividad. Esta propiedad es particularmente útil en el desarrollo de inhibidores enzimáticos para aplicaciones terapéuticas .

Compuestos similares:

N-Hexadecil-6-hidrazino-N-metil-3-piridinasulfonamida: Este compuesto comparte una estructura similar pero tiene una cadena alquílica más larga, lo que puede afectar su solubilidad y actividad biológica.

Derivados de piridazina y piridazinona: Estos compuestos también contienen átomos de nitrógeno en un anillo heterocíclico y exhiben una amplia gama de actividades biológicas.

Singularidad: 4-Hidrazino-3-piridinasulfonamida es singular debido a la presencia de ambos grupos hidrazino y sulfonamida, que confieren reactividad química y actividad biológica distintas.

Comparación Con Compuestos Similares

N-Hexadecyl-6-hydrazino-N-methyl-3-pyridinesulfonamide: This compound shares a similar structure but has a longer alkyl chain, which may affect its solubility and biological activity.

Pyridazine and Pyridazinone Derivatives: These compounds also contain nitrogen atoms in a heterocyclic ring and exhibit a wide range of biological activities.

Uniqueness: 4-Hydrazino-3-pyridinesulfonamide is unique due to the presence of both the hydrazino and sulfonamide groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

4-Hydrazinylpyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazinyl group and a sulfonamide moiety attached to a pyridine ring. This unique structure contributes to its varied biological activities, including antibacterial, anticancer, and enzyme inhibition properties.

| Feature | Description |

|---|---|

| Chemical Formula | C7H9N3O2S |

| Molecular Weight | 201.23 g/mol |

| Functional Groups | Hydrazine, sulfonamide |

The primary mechanism of action for this compound involves the inhibition of the enzyme dihydropteroate synthetase , a crucial enzyme in the folic acid synthesis pathway in bacteria. By acting as a competitive inhibitor , it disrupts the production of dihydrofolate, thereby inhibiting bacterial growth and replication .

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial properties. It inhibits the growth of various bacterial strains by targeting their folic acid metabolism, which is essential for nucleic acid synthesis .

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer effects by inhibiting cancer cell invasion. For instance, analogs of hydrazinyl pyridine derivatives have been evaluated for their ability to suppress tumor cell growth and migration .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and glutathione S-transferase (GST). The IC50 values for these activities suggest potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

- Toxicological Evaluation : A study assessed the toxicological and antioxidant properties of this compound derivatives, revealing low toxicity levels while retaining significant antioxidant activity .

- Histological Analysis : In animal models, histological evaluations showed that treatment with this compound did not adversely affect liver, kidney, or spleen tissues, indicating its safety profile .

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, reinforcing its potential as a lead compound in drug development.

Pharmacokinetics

The pharmacokinetic profile of sulfonamides generally suggests good oral absorption and distribution within biological systems. However, environmental factors such as the presence of pus may inhibit its antibacterial efficacy .

Propiedades

IUPAC Name |

4-hydrazinylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2S/c6-9-4-1-2-8-3-5(4)12(7,10)11/h1-3H,6H2,(H,8,9)(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRSDYFZXIJRKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1NN)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.